molecular formula C16H22N2O3 B8315403 1-Cyclopentyl-4-(4-nitrophenoxy)piperidine

1-Cyclopentyl-4-(4-nitrophenoxy)piperidine

Cat. No. B8315403
M. Wt: 290.36 g/mol
InChI Key: FLMRWMXFSGTJHC-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

1-cyclopentyl-4-(4-nitrophenoxy)piperidine (1.30 g) was dissolved in methanol, and the target compound (1.0 g, 86%) was obtained as a light brown solid by catalytic reduction using a palladium charcoal catalyst.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1>CO>[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[CH:14]=[CH:15][C:16]([NH2:19])=[CH:17][CH:18]=3)[CH2:8][CH2:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(CCCC1)N1CCC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CCC(CC1)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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